![molecular formula C13H13NO3S B2760651 2,2-Dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid CAS No. 1217983-08-8](/img/structure/B2760651.png)

2,2-Dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

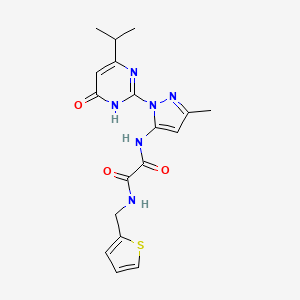

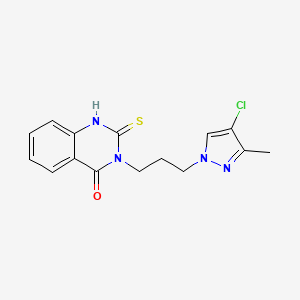

“2,2-Dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid” is a chemical compound with the molecular formula C13H13NO3S . It has an average mass of 263.312 Da and a monoisotopic mass of 263.061615 Da . This product is intended for research use only.

Molecular Structure Analysis

The molecular structure of this compound consists of a thiazolo[2,3-a]isoindole core, which is a bicyclic system containing a thiazole ring fused with an isoindole ring . The molecule also contains two methyl groups at the 2-position, a carboxylic acid group at the 3-position, and a ketone group at the 5-position .Physical And Chemical Properties Analysis

This compound has a predicted density of 1.45±0.1 g/cm3 and a predicted boiling point of 482.2±45.0 °C . The melting point is not available .Wissenschaftliche Forschungsanwendungen

Azolylthioacetic Acids and Derivatives

Azolylthioacetic acids, including compounds with thiazole structures, have been systematically reviewed for their synthesis methods and biological activity. These compounds exhibit a wide range of biological effects, including antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities. The versatility in their bioactivity makes them promising candidates for developing new bioactive compounds in medicinal chemistry (Chornous et al., 2016).

Heterocyclic Systems Based on 1,3,4-Thia(oxa)diazoles

Heterocyclic systems, including those based on 1,3,4-thia(oxa)diazole rings, are recognized for their significant pharmacological potential. These compounds have been identified as structural components of biological agents with diverse activities such as antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The combination of 1,3,4-thiadiazole or 1,3,4-oxadiazole core with various heterocycles often results in a synergistic effect, underscoring their importance in drug design and medicinal chemistry (Lelyukh, 2019).

Biological Importance of Benzothiazole Derivatives

Benzothiazole derivatives demonstrate a broad spectrum of biological activities, combining (thio)urea and benzothiazole groups to enhance physicochemical and biological properties. These compounds have found applications in medicinal chemistry as potential therapeutic agents, including treatments for rheumatoid arthritis, systemic lupus erythematosus, and as commercial fungicides and herbicides. This highlights the potential for developing new pharmacophores from such classes of compounds (Rosales-Hernández et al., 2022).

Carboxylic Acids in Biocatalysis and Environmental Chemistry

The review on carboxylic acids emphasizes their role as biorenewable chemicals, showcasing their usage as precursors for various industrial chemicals and highlighting the challenges associated with their inhibitory effects on microbial biocatalysts. Understanding the impact of carboxylic acids on microbial systems is crucial for engineering robust microbial strains for industrial applications (Jarboe et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-13(2)9(12(16)17)14-10(15)7-5-3-4-6-8(7)11(14)18-13/h3-6,9,11H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBIXBUAXKCIZPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C3=CC=CC=C3C2=O)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2760571.png)

![4-Fluoro-2-methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2760576.png)

![4-benzoyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2760580.png)

![N-(cyclopropylmethyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2760582.png)

![1-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)sulfonyl]ethanone](/img/structure/B2760588.png)